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Esculentin-1Pc precursor

Cat. No.: B1576680
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Description

The Esculentin-1Pc precursor is a genetically encoded protein sequence that gives rise to a mature antimicrobial peptide (AMP) belonging to the esculentin-1 family, which is predominantly isolated from frog species of the Pelophylax genus . This precursor molecule typically consists of three core domains: a signal peptide that directs cellular trafficking, an acidic spacer peptide, and the mature cationic AMP that is released via enzymatic processing . Mature peptides derived from this precursor exhibit broad-spectrum antibacterial activity by employing a multi-faceted mechanism of action. Their primary bactericidal effect comes from their cationic and amphipathic nature, which allows them to disrupt the integrity of bacterial cell membranes, leading to cell lysis . A distinctive and advanced mechanism of some esculentin peptides involves their ability to hydrolyze bacterial genomic DNA after penetrating the cell, ensuring efficient target elimination . Beyond direct antimicrobial killing, research on related esculentin-1 peptides has revealed significant immunomodulatory functions. Studies on murine macrophage models (RAW264.7 cells) show that these peptides can amplify the respiratory burst and upregulate the expression of key pro-inflammatory cytokines, including TNF-α and IL-1β, highlighting their role in modulating innate immune responses . Furthermore, shorter synthetic derivatives, such as Esc(1-21), have demonstrated potent activity against problematic multidrug-resistant pathogens like Pseudomonas aeruginosa , including the ability to eradicate its biofilm forms and promote the clearance of intracellular bacteria from bronchial epithelial cells, suggesting potential applications for respiratory infections . These properties make the this compound a valuable tool for researchers in the fields of microbiology and immunology, who are investigating new anti-infective agents to combat the growing crisis of antimicrobial resistance. This product is supplied For Research Use Only.

Properties

bioactivity

Antimicrobial

sequence

GVFNIIKTIGKEAGMDVIRAGIDTISCKIKGEC

Origin of Product

United States

Origin, Biosynthesis, and Post Translational Processing of Esculentin 1pc Precursor

Identification and Isolation from Biological Sources

The discovery and characterization of Esculentin-1Pc precursor are rooted in the study of amphibian skin, a rich reservoir of bioactive compounds.

Amphibian Species and Glandular Secretions

This compound has been identified in the skin secretions of the Northern leopard frog, Rana pipiens (also known as Lithobates pipiens). novoprolabs.comint-res.com Like other AMPs, it is synthesized in the granular glands of the frog's skin and stored within these glands. nih.govnih.gov The release of these peptides onto the skin surface is a defense mechanism, triggered by stress or injury, to protect the frog from pathogenic microorganisms. nih.gov

The skin secretions of various frog species, including those from the genus Pelophylax (which includes the pool frog, Pelophylax lessonae, where esculentin-1 (B1576701) was first discovered) and Amolops, are known to contain a wide array of AMPs, including different forms of esculentins. nih.govresearchgate.net Each frog species typically produces a unique repertoire of these peptides. nih.gov

Table 1: Amphibian Sources of Esculentin (B142307) Peptides

Peptide FamilySpecies
Esculentin-1Pelophylax lessonae (Pool frog) nih.gov
Esculentin-1PPelophylax fukienensis (Fukien gold-striped pond frog) nih.gov
Esculentin-1PNPelophylax nigromaculatus (Dark-spotted frog) nih.gov
Esculentin-1PcRana pipiens (Northern leopard frog) novoprolabs.comint-res.com
Esculentin-2Rana esculenta researchgate.net
Esculentin-2-ALAmolops loloensis researchgate.net

Methodologies for Peptide Isolation and Initial Characterization

The isolation of peptides like the this compound from frog skin secretions typically involves a multi-step process. A common initial step is the extraction of the secretions from the skin, often stimulated by methods such as mild electrical shock or injection of norepinephrine. int-res.comannualreviews.org The collected secretions can be preserved, for instance, by snap freezing and lyophilization. int-res.com

Subsequent purification is often achieved through chromatographic techniques. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a widely used method to separate the various peptides present in the crude secretion. annualreviews.orgnih.gove-fas.org Size-exclusion chromatography can also be employed as a preliminary fractionation step. researchgate.net

Once isolated, initial characterization of the peptide involves determining its amino acid sequence and molecular mass. Techniques like fast-atom-bombardment mass spectrometry (FAB/MS) have been utilized for this purpose. nih.gov

Genetic Basis of this compound Production

The production of this compound is a genetically encoded process, with its structure and synthesis dictated by a specific gene.

cDNA Cloning and Gene Sequencing

To understand the genetic basis of this compound, scientists employ molecular biology techniques such as cDNA cloning and gene sequencing. This process begins with the isolation of messenger RNA (mRNA) from the frog's skin tissue or secretions, which contain the genetic templates for the precursor protein. int-res.comunl.eduncert.nic.in This mRNA is then used to synthesize complementary DNA (cDNA) through a process called reverse transcription. ncert.nic.ingenome.gov

The resulting cDNA can then be amplified using the polymerase chain reaction (PCR) with specific primers. mdpi.com The amplified cDNA fragments are then cloned into vectors, creating a cDNA library. unl.edunih.gov Screening this library allows for the isolation of the specific clone containing the gene for the this compound. nih.govnih.gov Once isolated, the gene is sequenced to determine the exact nucleotide sequence, which in turn reveals the amino acid sequence of the precursor protein. nih.gov

For instance, the gene encoding a homolog, esculentin-1PN, was successfully cloned and its 255-nucleotide open reading frame was identified, encoding an 84-amino acid polypeptide. nih.gov

Identification of Gene-Encoding Precursors

The sequencing of the cloned cDNA reveals the structure of the precursor protein. Amphibian antimicrobial peptide precursors, including that of Esculentin-1Pc, typically exhibit a tripartite structure. nih.govuol.de This consists of:

A signal peptide: This is a highly conserved N-terminal sequence that directs the precursor to the secretory pathway. nih.govuol.de

An acidic spacer peptide: This region is often hypervariable and is thought to keep the mature peptide in an inactive state during storage. nih.govuol.de

The mature peptide: This is the C-terminal region that, after processing, becomes the active antimicrobial peptide. nih.govuol.de

The gene encoding the this compound contains the information for all three of these domains. The identification of this gene provides crucial insights into the evolutionary relationships between different amphibian esculentins. nih.gov

Table 2: Structural Features of an Esculentin Precursor (esculentin-1PN)

FeatureDescription
Gene Length 255 nucleotides nih.gov
Polypeptide Length 84 amino acids nih.gov
Predicted Molecular Weight 9.16 kDa nih.gov
Theoretical Isoelectric Point (pI) 8.84 nih.gov
Domains Signal peptide, acidic spacer peptide, mature peptide nih.gov

Biosynthetic Pathway and Enzymatic Maturation

The journey from the initial gene transcript to the final, active peptide involves a series of precise enzymatic steps known as post-translational processing.

Frog skin peptides are synthesized as inactive prepropeptides. uol.de Following the removal of the signal peptide, the resulting propeptide is sorted into the regulated secretory pathway and stored in granules within the serous glands. researchgate.netnih.gov

The maturation of the precursor into the active peptide involves enzymatic cleavage. A common feature in amphibian AMP precursors is the presence of a dibasic cleavage site, such as Lys-Arg, located just before the mature peptide sequence. researchgate.netnih.gov This site is recognized by prohormone convertases, which cleave the precursor to release the active peptide. int-res.com

Further post-translational modifications can occur, which are common in amphibian skin peptides. uol.de These can include C-terminal amidation, where a C-terminal glycine (B1666218) residue acts as an amide donor, and the formation of a disulfide bridge, which creates a cyclic structure at the C-terminus of the mature peptide. nih.govuol.de This disulfide bridge is a characteristic feature of many esculentin peptides and is important for their structure and function. nih.gov The entire process of enzymatic maturation ensures that the potent antimicrobial peptide is only activated when and where it is needed, upon secretion from the granular glands. researchgate.netnih.gov

This compound: A Deep Dive into its Molecular Genesis

A comprehensive examination of the origin, biosynthesis, and intricate processing of the this compound, a key player in amphibian innate immunity.

The this compound is a fascinating example of how organisms generate potent defense molecules from a larger, inactive prohormone. Found in the skin secretions of the Northern leopard frog (Rana pipiens, also known as Lithobates pipiens), this precursor undergoes a series of precise molecular tailoring steps to yield the active Esculentin-1Pc peptide, a member of the broader esculentin family of antimicrobial peptides (AMPs). pnas.orgnovoprolabs.com This family of peptides is a crucial component of the frog's innate immune system, providing a first line of defense against a wide array of pathogens. mdpi.com The journey from a gene-encoded precursor to a functional antimicrobial agent involves intricate processes of biosynthesis and post-translational modifications, which are critical for its biological activity.

The Blueprint: Origin and Biosynthesis

Like many other antimicrobial peptides found in amphibian skin, the this compound is synthesized as a prepropeptide. nih.gov This initial translation product is a composite structure, typically consisting of three distinct domains: a signal peptide, an acidic pro-region, and the C-terminal mature peptide sequence. nih.gov The signal peptide acts as a molecular guide, directing the precursor to the secretory pathway within the granular glands of the frog's skin. Following this translocation, the signal peptide is cleaved off, leaving the propeptide to undergo further processing.

The central acidic pro-region is a common feature in the precursors of amphibian AMPs and is thought to play several roles. nih.gov Its acidic nature may help to neutralize the cationic charge of the mature peptide, preventing potential toxicity to the host's own cells before it is secreted. It is also hypothesized to assist in the correct folding of the mature peptide.

The genetic blueprint for the this compound has been identified through the analysis of cDNA from the skin of Lithobates pipiens. int-res.com These molecular studies have been instrumental in elucidating the primary amino acid sequence of the precursor and confirming its classification within the esculentin family of peptides. scispace.com

Sculpting the Final Form: Post-Translational Processing

The transformation of the inactive propeptide into the biologically active Esculentin-1Pc is a multi-step process involving precise enzymatic cleavage and modifications.

Prohormone Processing Signals (e.g., Lys-Arg)

The release of the mature peptide from the pro-region is guided by specific amino acid sequences known as prohormone processing signals. In many amphibian antimicrobial peptide precursors, including those of the related esculentin-2 family, a typical dibasic cleavage site, most commonly Lys-Arg (Lysine-Arginine), is located immediately upstream of the mature peptide sequence. nih.govresearchgate.net This Lys-Arg motif serves as a recognition site for specific proteolytic enzymes that cleave the peptide bond, liberating the N-terminus of the mature peptide.

The Role of Prohormone Convertases and Other Proteolytic Enzymes

The enzymes responsible for recognizing and cleaving these dibasic sites belong to a family of serine proteases known as prohormone convertases (PCs). researchgate.net In amphibians, two key enzymes, PC1 (also known as PC1/3) and PC2, have been identified and are known to be involved in the processing of various prohormones, including those for antimicrobial peptides. bioone.org These enzymes are localized within the secretory granules of the granular glands, ensuring that the activation of the peptides occurs just prior to their secretion. bioscientifica.com While the specific prohormone convertase that processes the this compound has not been definitively identified, the presence of a canonical dibasic cleavage site strongly suggests the involvement of either PC1 or PC2. bioone.orgnih.gov

Tissue-Specific Processing Mechanisms

The expression and activity of prohormone convertases can be tissue-specific, leading to different processing outcomes from the same precursor in different parts of an organism. nih.gov In the context of Esculentin-1Pc, its biosynthesis and processing are primarily localized to the granular glands within the frog's skin, which are specialized for producing and secreting a cocktail of bioactive peptides. The co-localization of the this compound and the necessary processing enzymes like prohormone convertases within these glands ensures the efficient production of the mature antimicrobial peptide upon stimulation, such as in response to a perceived threat or injury. bioscientifica.com

Fine-Tuning the Molecule: Post-Translational Modifications and Their Significance

Beyond proteolytic cleavage, the this compound undergoes further modifications that are crucial for the stability and function of the final peptide.

C-Terminal Amidation

One of the most significant and common post-translational modifications in amphibian antimicrobial peptides is C-terminal amidation. frontiersin.org In this process, the C-terminal carboxyl group of the peptide is converted to an amide group. This modification is often signaled by a C-terminal glycine residue in the precursor sequence. An enzyme complex, peptidylglycine α-amidating monooxygenase (PAM), catalyzes this reaction.

Other Modifications and Their Impact on Subsequent Processing

While C-terminal amidation is the most well-documented modification for the esculentin family, other post-translational modifications can occur in amphibian peptides, such as the isomerization of L-amino acids to D-amino acids and the formation of disulfide bridges. pnas.orgnih.gov For instance, members of the esculentin-1 family are characterized by a C-terminal disulfide bridge, which creates a cyclic structure and contributes to the peptide's stability and function. frontiersin.org Although less common, the presence of D-amino acids, introduced by specific isomerases after translation, can confer resistance to proteolytic degradation. pnas.org The presence of such modifications would occur after the initial prohormone cleavage, representing the final steps in the maturation of the peptide.

Structural Elucidation and Conformational Analysis of Esculentin 1pc Precursor and Its Derivatives

Primary Structure Analysis

The primary structure, or amino acid sequence, is the foundational element that dictates the higher-order folding and, consequently, the biological activity of a peptide.

Amino Acid Sequence Determination

The Esculentin-1Pc precursor is a 33-amino acid peptide. novoprolabs.com Its linear sequence has been determined as:

Gly-Val-Phe-Asn-Ile-Ile-Lys-Thr-Ile-Gly-Lys-Glu-Ala-Gly-Met-Asp-Val-Ile-Arg-Ala-Gly-Ile-Asp-Thr-Ile-Ser-Cys-Lys-Ile-Lys-Gly-Glu-Cys novoprolabs.com

This sequence reveals a cationic nature due to the presence of multiple lysine (B10760008) (Lys) and arginine (Arg) residues, a common feature among many antimicrobial peptides. The precursor is typically synthesized and stored in a lyophilized powder form for laboratory use. novoprolabs.com

Sequence Homology and Alignment with Related Peptides

Esculentin-1Pc belongs to the broader esculentin (B142307) family of antimicrobial peptides, which exhibit significant sequence diversity. Homology, the similarity in sequence due to shared ancestry, is a key concept in classifying these peptides. jhsph.edu The alignment of sequences allows for the identification of conserved regions and variations that may influence function. nih.gov

For instance, comparison with esculentin-2 peptides reveals both conserved residues and significant variations. researchgate.net While some residues like Lys19, Cys31, Lys32, and Cys37 are invariant in esculentin-2 from different species, the rest of the primary structure shows considerable divergence. researchgate.net This suggests that while certain positions are critical for fundamental structure and function, others can vary to potentially adapt to different microbial threats. The process of aligning these sequences, often using computational tools, is crucial for inferring these evolutionary and functional relationships. jhsph.eduebi.ac.ukdnastar.com

Secondary and Tertiary Structure Investigations

The three-dimensional conformation of the this compound is critical for its interaction with microbial membranes and subsequent antimicrobial activity.

Predicted Secondary Structures (e.g., Alpha-Helical Content)

Antimicrobial peptides from anuran skin, including the esculentins, are often characterized by their ability to form an amphipathic α-helix in membrane-mimicking environments. nih.gov This structure, with a hydrophobic face and a hydrophilic face, is crucial for inserting into and disrupting bacterial membranes. While specific secondary structure prediction data for the this compound is not detailed in the provided results, studies on related peptides like Esculentin-1c show a composition of three α-helices that exhibit amphipathic characteristics. nih.gov It is predicted that Esculentin-1Pc would adopt a similar helical conformation, which is a key factor for its permeation into bacterial membranes. nih.gov The accuracy of such predictions can be around 75% based on modern computational methods. nih.gov

Analysis of Structural Motifs (e.g., C-terminal Loop, Rana Box)

A characteristic feature of many antimicrobial peptides from Rana species is the "Rana box," a C-terminal loop formed by an intramolecular disulfide bridge between two cysteine residues. researchgate.netnih.govfrontiersin.org The this compound sequence contains two cysteine (Cys) residues at positions 27 and 33, which are capable of forming this disulfide-bridged loop. novoprolabs.com

This Rana box motif is a highly conserved feature among various anuran antimicrobial peptide families, including nigrocins. nih.govfrontiersin.org While its exact role can vary, studies on other peptides suggest that this cyclic structure can be important for maintaining the peptide's antimicrobial activity and stability. nih.govfrontiersin.org However, research on some peptides has shown that the Rana box is not always indispensable for antimicrobial action. nih.govfrontiersin.org

Influence of Environmental Factors on Conformation

The conformation of antimicrobial peptides is often highly dependent on their environment. nih.govresearchgate.net In an aqueous solution, many of these peptides exist in a random coil state. However, upon encountering a membrane-like environment, such as that provided by bacterial cell walls or synthetic micelles (e.g., dodecylphosphocholine), they undergo a conformational change to adopt their active, often helical, structure. researchgate.netnih.gov

Factors that can influence this conformational transition include:

Lipid Composition: The specific types of lipids in the membrane can affect how a peptide like Esculentin-1Pc aligns and inserts itself. nih.gov

pH and Ionic Strength: The charge of the peptide and the surrounding medium can influence electrostatic interactions with the membrane.

Presence of Other Molecules: Interactions with other peptides or molecules can also modulate conformation and activity. nih.gov

For example, trifluoroacetic acid (TFA), often present as a salt in synthetic peptides, can impact structural studies by affecting spectrum absorption and can even influence experimental data at nanomolar concentrations. novoprolabs.com This highlights the sensitivity of the peptide's conformation and activity to its chemical surroundings.

Comparative Structural Analysis with Mature Esculentin-1Pc and Other Esculentin Peptides

A comprehensive understanding of the this compound's structure is greatly enhanced by comparing it to the well-documented structures of mature esculentin peptides. This comparative approach highlights the structural transformations necessary for activation and provides insights into the structure-function relationships within this peptide family.

Mature esculentin peptides, such as Esculentin-1a (B1576700), -1b, and -1c, are typically 46 amino acids in length and are known to adopt an α-helical conformation, particularly in membrane-mimicking environments like sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE) solutions. nih.govfrontiersin.org In aqueous solutions, they often exist in a more disordered or random coil state. nih.gov This conformational flexibility is a hallmark of many AMPs, allowing them to remain inactive in the host's circulation and adopt their potent, membrane-disrupting structure upon encountering a bacterial membrane.

Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy have been instrumental in elucidating these structures. For instance, NMR studies of Esculentin-1a(1-21)NH2, a fragment of the mature peptide, revealed an amphipathic helical conformation when bound to lipopolysaccharide (LPS) micelles. nih.gov Similarly, CD spectroscopy of Esculentin-1b(1-18) demonstrated a clear transition to a helical structure with increasing concentrations of TFE, indicating that the hydrophobic environment of a membrane is a key trigger for its folding. researchgate.net

In contrast, the this compound, with its 33-amino-acid sequence (Gly-Val-Phe-Asn-Ile-Ile-Lys-Thr-Ile-Gly-Lys-Glu-Ala-Gly-Met-Asp-Val-Ile-Arg-Ala-Gly-Ile-Asp-Thr-Ile-Ser-Cys-Lys-Ile-Lys-Gly-Glu-Cys), represents an immature form of the peptide. A key structural feature of mature Esculentin-1 (B1576701) peptides is a C-terminal heptapeptide (B1575542) ring formed by a disulfide bridge. frontiersin.org The precursor sequence also contains two cysteine residues, suggesting the potential for a similar cyclic structure.

Interestingly, a study of the antimicrobial peptides from the skin of Rana pipiens, the species from which the synthetic this compound sequence is derived, identified peptides from the brevinin-1, esculentin-2, ranatuerin-2, and temporin families, but not from the esculentin-1 family. nih.gov This suggests that the mature Esculentin-1Pc may not be a naturally occurring peptide in this species, or its expression levels are below the detection limits of the study.

The table below provides a comparative overview of the physicochemical properties of the this compound and the mature Esculentin-1a peptide. The properties of the precursor have been calculated based on its amino acid sequence, while the properties of Esculentin-1a are derived from published data.

Table 1: Comparative Physicochemical Properties of this compound and Mature Esculentin-1a

Feature This compound Mature Esculentin-1a
Amino Acid Sequence GVFNIIKTIGKEAGMDVIRAGIDTISCKIKGEC GIFSKLAGKKIKNLLISGLKGSLSAAGKGVGKSCRKRR
Number of Residues 33 46
Molecular Weight (Da) 3633.2 4835.8
Net Charge (at pH 7) +3 +6
Theoretical pI 9.77 10.5
Hydrophobic Residues (%) 48.5 45.7

The differences in length, net positive charge, and isoelectric point (pI) between the precursor and the mature peptide are significant. The higher net positive charge of the mature Esculentin-1a is a common feature of AMPs and is crucial for their initial electrostatic interaction with the negatively charged bacterial membranes. The precursor's lower positive charge may contribute to its reduced antimicrobial activity, a common characteristic of precursor molecules that prevents autotoxicity within the host cells.

Structurally, the additional amino acid segment in the mature Esculentin-1a is essential for its full antimicrobial potency. Truncated versions of esculentin peptides, while still active, often show reduced efficacy compared to the full-length peptide. frontiersin.org The processing of the this compound to its mature form would therefore involve proteolytic cleavage to remove a pro-domain, leading to the final, more potent antimicrobial peptide.

Molecular and Cellular Mechanisms of Action of Esculentin 1pc Precursor and Its Derived Peptides

Interactions with Microbial Membranes

The primary and most potent mechanism of action for esculentin-derived peptides is the physical disruption of microbial cell membranes. nih.govpensoft.net These peptides are typically cationic and amphipathic, characteristics that are crucial for their interaction with and perturbation of the negatively charged components of bacterial membranes. nih.gov

Esculentin-derived peptides, such as Esc(1-21), act via membrane permeation. nih.gov Structural studies of esculentin (B142307) peptides reveal that they form amphipathic α-helices, a key feature for permeating bacterial membranes. nih.gov This structure allows the peptides to interact with and insert into the lipid bilayer. The interaction is initiated by electrostatic attraction between the positively charged peptide and the anionic components of the microbial plasma membrane. pensoft.net

Once associated with the membrane, the peptides disrupt its integrity. The degree of membrane injury increases with the peptide's concentration, which is thought to enlarge the size of membrane breakages or pores. nih.gov This dose-dependent perturbation suggests a mechanism where an accumulation of peptides on the membrane surface leads to its eventual rupture. nih.govyoutube.com

As cationic peptides, esculentins first interact with the outer membrane of Gram-negative bacteria, such as Pseudomonas aeruginosa and Escherichia coli. nih.gov This interaction facilitates their transit to the inner, or cytoplasmic, membrane. The primary killing action occurs at the cytoplasmic membrane. nih.gov Studies using the impermeant dye Sytox Green, which fluoresces upon binding to intracellular DNA, have shown that Esc(1-21) rapidly perturbs the cytoplasmic membrane of P. aeruginosa, with the effect occurring within the first 15 minutes of exposure. nih.gov This indicates a swift and direct action on the inner membrane's barrier function. The peptides are effective against both the free-swimming (planktonic) and biofilm forms of bacteria, although a weaker membrane-damaging effect has been noted in biofilm cells compared to their planktonic counterparts. nih.gov

The formation of pores or lesions in the cytoplasmic membrane leads to a critical loss of cellular homeostasis. The compromised membrane allows the uncontrolled efflux of essential intracellular components. nih.gov Research has demonstrated that treatment with Esc(1-21) results in the leakage of large intracellular molecules, such as the enzyme β-galactosidase, from P. aeruginosa. nih.gov This loss of vital cytoplasmic contents, coupled with the dissipation of ion gradients, ultimately leads to cell death. The size of the membrane breakages is presumed to be significant, as evidenced by the release of bulky proteins. nih.gov

Intracellular Target Modulation

While direct membrane disruption is the primary bactericidal mechanism, esculentin-derived peptides can also influence intracellular processes, particularly when present at sub-inhibitory concentrations. nih.gov This modulation of intracellular targets can affect bacterial behavior, including virulence and biofilm formation. nih.govuniroma1.it

Current research on esculentin-derived peptides primarily points to membrane permeabilization as the definitive mechanism of action. While some antimicrobial peptides are known to have specific intracellular targets, such as proteins or enzymes, direct interaction with such targets has not been established as a primary mechanism for the esculentin family of peptides. Their action is predominantly characterized by the rapid disruption of the physical barrier of the cell membrane.

At concentrations below those that cause rapid cell death, esculentin-derived peptides have been shown to significantly alter gene expression in target bacteria. These changes can inhibit virulence and biofilm formation.

In enterohemorrhagic E. coli O157:H7, peptides Esc(1-21) and Esc(1-18) induce the expression of genes involved in flagellar synthesis, such as the flhDC operon and fliC. nih.gov This upregulation is thought to inhibit biofilm formation by promoting motility. nih.gov The peptides also induce the expression of the global regulator csrA and the protein Hha, which are involved in the regulation of the flhDC operon and biofilm dynamics. nih.gov Furthermore, combinations of Esc(1-21) with essential oils have been found to positively regulate espAD and ler genes, which are located on the Locus of Enterocyte Effacement (LEE), a key pathogenicity island in this strain. iss.itiss.it

In P. aeruginosa, treatment with a diastereomer of Esc(1-21) led to a significant decrease in the production of three proteins belonging to the MexAB-OprM efflux pump. This pump is a key component of intrinsic and acquired antibiotic resistance in P. aeruginosa. Transcriptional analysis confirmed the down-regulation of the genes encoding these proteins, suggesting a mechanism by which the peptide can increase the bacterium's susceptibility to other antibiotics.

The table below summarizes the observed effects of esculentin-derived peptides on gene expression in different bacterial species.

Bacterial SpeciesPeptideAffected Genes/ProteinsObserved EffectFunctional Consequence
E. coli O157:H7Esc(1-21), Esc(1-18)flhDC, fliCUpregulationIncreased motility, inhibition of biofilm formation nih.gov
E. coli O157:H7Esc(1-21), Esc(1-18)csrA, hhaUpregulationRegulation of biofilm formation and dispersal nih.gov
E. coli O157:H7Esc(1-21)espAD, lerUpregulationModulation of pathogenicity iss.itiss.it
P. aeruginosaEsc(1-21)-1cMexAB-OprM efflux pump proteinsDownregulationIncreased susceptibility to antibiotics

Interference with Microbial Biosynthetic Pathways

Peptides derived from Esculentin-1Pc, notably Esc(1-21) and Esc(1-18), have been shown to significantly interfere with the biosynthetic pathways of pathogenic bacteria such as Escherichia coli O157:H7. This interference is achieved through the modulation of gene expression related to stress responses, biofilm formation, and other vital cellular processes.

Transcriptional analysis of E. coli O157:H7 treated with sub-inhibitory concentrations of Esc(1-21) and Esc(1-18) revealed a significant upregulation of several key genes. These findings indicate that the peptides induce a multi-faceted stress response in the bacteria, disrupting their normal biosynthetic activities. For instance, the upregulation of genes involved in the stringent response, a mechanism to cope with nutritional stress, suggests that the peptides impose a significant metabolic burden on the microbial cells.

Furthermore, the peptides were found to influence the expression of genes that regulate biofilm formation and dispersal. By upregulating genes that control the flagellar system, they likely inhibit the initial adhesion of bacteria to surfaces, a critical step in biofilm development. Concurrently, the induction of genes related to oxidative and osmotic stress responses points to a broader disruption of cellular homeostasis. The peptides also appear to stimulate the denitrification pathway, which is involved in the dispersal of biofilms.

The table below summarizes the observed changes in gene expression in E. coli O157:H7 upon treatment with Esculentin-1 (B1576701) derived peptides.

Gene CategoryGeneFunctionEffect of Peptide Treatment
Stringent Response spoT(p)ppGpp metabolism, stress responseUpregulated
relA(p)ppGpp synthesisUnchanged
Biofilm Regulation flhC, flhDFlagellar synthesis master operonUpregulated
fliCFlagellin proteinUpregulated
csrARepressor of biofilm formationUpregulated
hhaModulator of flhDC expressionUpregulated
Stress Response sodCSuperoxide dismutaseUpregulated
katECatalaseUpregulated
osmBLipoprotein, osmotic balanceUpregulated
Denitrification nirBNitrite reductaseUpregulated

Modulation of Host Signaling Pathways

Beyond their direct antimicrobial actions, peptides derived from the Esculentin-1Pc precursor can modulate signaling pathways within host cells, influencing processes such as inflammation and cell migration.

Impact on NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Evidence suggests that Esculentin-1 derived peptides can influence this pathway. For example, the synthetic peptide Esculentin-1PN has been shown to augment the expression of pro-inflammatory cytokine genes, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), in a murine leukemic monocyte/macrophage cell line. The transcription of these cytokine genes is known to be heavily dependent on the activation of the NF-κB pathway. This indicates that Esculentin-1 derived peptides can trigger an inflammatory response in host immune cells, likely through the activation of the NF-κB signaling cascade.

Regulation of MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that governs a wide range of cellular processes, including proliferation, differentiation, and stress responses. While direct studies on the interaction of this compound or its specific derived peptides with the MAPK pathway are limited, the broader class of antimicrobial peptides (AMPs) has been shown to modulate this pathway. Generally, AMPs can trigger MAPK signaling, leading to various cellular outcomes depending on the cell type and the specific peptide. This regulation is often a component of the host's response to the peptide, contributing to inflammation and tissue repair. Further research is required to elucidate the precise effects of Esculentin-1 derived peptides on the MAPK pathway.

Activation of Other Signaling Cascades (e.g., EGF Receptor, STAT3)

Peptides derived from Esculentin-1a (B1576700) have demonstrated the ability to activate other important signaling cascades, contributing to processes like wound healing and angiogenesis.

The peptide esculentin-1a(1-21)NH2 has been found to stimulate the migration of human keratinocytes, a key process in skin re-epithelialization during wound healing. ulster.ac.uk This effect is mediated through the activation of the Epidermal Growth Factor Receptor (EGFR). ulster.ac.uk The binding of the peptide to the EGFR initiates a downstream signaling cascade that involves the Signal Transducer and Activator of Transcription 3 (STAT3) protein. ulster.ac.uknih.gov The activation of the EGFR-STAT3 pathway is a crucial mechanism by which this peptide promotes the closure of wounds. ulster.ac.uk

Furthermore, esculentin-1a(1-21)NH2 has been shown to promote angiogenesis, the formation of new blood vessels, which is also vital for wound healing. nih.gov This pro-angiogenic effect is achieved through the activation of the PI3K/AKT signaling pathway in human umbilical vein vascular endothelial cells (HUVECs). nih.gov Activation of this pathway leads to increased cell proliferation and migration, contributing to the formation of new vascular structures. nih.gov

The table below summarizes the known effects of Esculentin-1a derived peptides on various host signaling pathways.

PeptideHost Cell TypeSignaling Pathway ActivatedDownstream Effect
Esculentin-1PNMurine monocyte/macrophageNF-κB (inferred)Increased TNF-α and IL-1β expression
Esculentin-1a(1-21)NH2Human keratinocytesEGF Receptor, STAT3Increased cell migration
Esculentin-1a(1-21)NH2Human endothelial cells (HUVECs)PI3K/AKTIncreased cell proliferation and migration (angiogenesis)

Preclinical Biological Activities of Esculentin 1pc Precursor and Engineered Variants

Antimicrobial Activities (In Vitro and In Vivo Animal Models)

The antimicrobial properties of Esculentin-1 (B1576701) derived peptides have been extensively evaluated, demonstrating a broad spectrum of activity against various pathogens. These peptides primarily exert their effect by perturbing the microbial cell membrane. mdpi.com

Spectrum of Activity Against Gram-Positive and Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus)

Esculentin-1 derivatives have shown potent activity against a range of both Gram-negative and Gram-positive bacteria. The peptide Esc(1-21) is particularly effective against Gram-negative bacteria. nih.gov For instance, it displays strong inhibitory effects against Pseudomonas aeruginosa and Escherichia coli. nih.govnih.gov Studies have reported Minimum Inhibitory Concentration (MIC) values of 4 µM for P. aeruginosa reference strains (ATCC 27853 and PAO1). nih.gov Against E. coli, Esc(1-21) showed MICs of 2 µM for the K12 strain and 4 µM for the pathogenic O157:H7 EDL933 strain. nih.gov The shorter derivative, Esc(1-18), is also active but generally requires higher concentrations, with MICs of 16 µM and 32 µM against the same E. coli strains, respectively. nih.gov

While the native Esc(1-21) has poor efficacy against Gram-positive strains, engineered variants have shown significant improvements. acs.org For example, a single amino acid substitution (Gly⁸ → Aib⁸) in Esc(1-21) resulted in a peptide with potent activity against Staphylococcus aureus, including its multidrug-resistant clinical isolates, with MIC values around 12.5 µM. acs.org The native peptides, Esc(1-21) and Esc(1-18), have also been shown to be highly active against Corynebacterium jeikeium, with MICs in the range of 0.125–0.25 µM. mdpi.com

Table 1: In Vitro Antibacterial Activity of Esculentin-1 Derivatives

Peptide Bacterium Strain MIC (µM) Reference
Esc(1-21) Pseudomonas aeruginosa ATCC 27853 4 nih.gov
Esc(1-21) Pseudomonas aeruginosa PAO1 4 nih.gov
Esc(1-21) Escherichia coli K12 2 nih.gov
Esc(1-21) Escherichia coli O157:H7 EDL933 4 nih.gov
Esc(1-18) Escherichia coli K12 16 nih.gov
Esc(1-18) Escherichia coli O157:H7 EDL933 32 nih.gov
Esc(1-21) Corynebacterium jeikeium 0.125-0.25 mdpi.com
Esc(1-18) Corynebacterium jeikeium 0.125-0.25 mdpi.com
Esc(1-21) [Gly⁸→Aib⁸] Staphylococcus aureus ATCC 25923 12.5 acs.org

Antifungal Activities (e.g., Candida species)

The spectrum of activity for Esculentin-1 derivatives extends to pathogenic fungi. The peptide fragment Esc(1-18) has demonstrated notable efficacy against various Candida species. In vitro studies have established a MIC of 4 µM for Esc(1-18) against several strains of Candida albicans. nih.gov This peptide not only inhibits the growth of the yeast form but is also effective against the more virulent hyphal form and can disrupt established biofilms. nih.govnih.gov The antifungal action is rapid, causing a significant reduction in viable yeast cells within 20 minutes of exposure. nih.gov

Table 2: In Vitro Antifungal Activity of Esc(1-18)

Peptide Fungus Strain(s) MIC (µM) Reference
Esc(1-18) Candida albicans Multiple clinical isolates 4 nih.gov

Efficacy Against Drug-Resistant Microbial Strains

A critical feature of Esculentin-1 derivatives is their effectiveness against microbial strains that have developed resistance to conventional antibiotics. Esc(1-21) was found to be equally active against multidrug-resistant (MDR) clinical isolates of P. aeruginosa as it was against reference strains, with MIC values of 4-8 µM. nih.gov Similarly, an engineered variant of Esc(1-21) with an Aib substitution was active against multidrug-resistant S. aureus. acs.org

Furthermore, these peptides can act synergistically with traditional antibiotics, potentially resensitizing resistant bacteria. For example, Esc(1-21)-1c, a diastereomer of Esc(1-21), was found to synergistically inhibit the growth of P. aeruginosa when combined with antibiotics like tetracycline. nih.gov This effect was linked to the peptide's ability to decrease the expression of the MexAB-OprM efflux pump, a key mechanism of antibiotic resistance in P. aeruginosa. nih.gov Esculentin-1b(1-18) has also been reported to resensitize MDR E. coli to antibiotics at sub-MIC levels. mdpi.com

Anti-Biofilm Formation and Eradication Properties

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. Esculentin-1 derivatives have demonstrated potent anti-biofilm capabilities. Esc(1-21) can inhibit the formation of P. aeruginosa biofilms and is also capable of eradicating established biofilms. nih.gov The concentration required to kill bacteria within a biofilm (the minimal bactericidal concentration for biofilm, or MBCb) was found to be 12 µM for Esc(1-21) against P. aeruginosa, which is only three times its MIC against planktonic (free-living) cells. nih.gov In contrast, many conventional antibiotics require concentrations up to 100-fold higher than their MIC to be effective against biofilms. nih.gov

At sub-MIC doses, both Esc(1-21) and Esc(1-18) have been shown to reduce biofilm formation by E. coli O157:H7. nih.govmdpi.com An engineered variant, Esc(1-21)-1c, was also noted for its ability to hamper bacterial motility and decrease the expression of virulence genes, thereby inhibiting biofilm formation by P. aeruginosa. nih.gov The Aib-modified analogue of Esc(1-21) also showed superior activity against S. aureus biofilms compared to the parent peptide, reducing biofilm viability by over 90% at a concentration of 25 µM. acs.org

In vivo Efficacy in Animal Models of Infection (e.g., Sepsis, Lung Infection)

The promising in vitro results for Esculentin-1 derivatives have been translated into in vivo animal models of infection. In a mouse model of P. aeruginosa-induced sepsis, intravenous administration of Esc(1-21) significantly prolonged survival, with 40% of the treated animals surviving after 12 days, whereas all untreated control mice succumbed within 72 hours. nih.gov

In a murine model of acute P. aeruginosa lung infection, intratracheal administration of Esc(1-21) also demonstrated a protective effect. At doses of 5 and 2.5 mg/kg, the peptide led to 31% and 13% survival, respectively, at 50 hours post-infection, highlighting its potential for treating pulmonary infections. nih.gov These findings underscore the therapeutic potential of these peptides in combating severe bacterial infections in a living organism. nih.govnih.gov

Immunomodulatory and Anti-Inflammatory Effects (In Vitro and In Vivo Animal Models)

Beyond their direct antimicrobial action, Esculentin-1 derivatives possess significant immunomodulatory and anti-inflammatory properties, which are crucial for resolving infections and mitigating host tissue damage. These peptides can neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammation. mdpi.com

In vitro studies using RAW 264.7 macrophage cells stimulated with P. aeruginosa LPS showed that Esc(1-21) and its diastereomer Esc(1-21)-1c could reduce the secretion of the pro-inflammatory cytokine IL-6 and decrease the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. mdpi.com

Furthermore, these peptides have shown potential in promoting wound repair. In a scratch assay designed to mimic airway injury, both Esc(1-21) and Esc(1-21)-1c stimulated the closure of a gap in a layer of alveolar epithelial cells, even when cell migration was inhibited by LPS. mdpi.com In a murine model of endotoxin-induced pulmonary inflammation, intratracheal administration of a related peptide, SET-M33, significantly inhibited the influx of neutrophils into the lungs and reduced the levels of pro-inflammatory cytokines such as TNF-α, KC, and MCP-1. mdpi.com This dual function of killing pathogens and modulating the host's inflammatory response makes these peptides valuable candidates for developing new therapeutics against infectious diseases. mdpi.com

Regulation of Pro-Inflammatory Cytokine Production

The precursor of Esculentin-1Pc and its derivatives have demonstrated significant immunomodulatory capabilities, particularly in the regulation of pro-inflammatory cytokines. Cytokines are crucial regulators of host responses to infection and inflammation. nih.gov While some cytokines are pro-inflammatory, exacerbating disease, others are anti-inflammatory and promote healing. nih.gov Antimicrobial peptides (AMPs) can influence this balance by either suppressing or enhancing cytokine production. nih.gov

Derivatives of Esculentin-1a (B1576700) have been shown to modulate the production of Interleukin-8 (IL-8), a cytokine involved in inflammation. In an in vitro model using bronchial epithelial cells, high concentrations of Lipopolysaccharide (LPS) impeded wound repair. However, the addition of Esculentin-1a(1-21)NH2 or its diastereomer, Esc(1–21)-1c, not only restored wound-healing activity but also reset the production of IL-8 to baseline levels. nih.gov This suggests a direct role in mitigating excessive inflammatory responses during tissue repair. nih.gov The ability of AMPs to modulate cytokine production is a key aspect of their therapeutic potential, extending beyond direct antimicrobial action to controlling the host's inflammatory state. nih.gov

Anti-Endotoxin Activity

Endotoxins, specifically lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria, are potent triggers of inflammatory responses that can lead to septic shock. nih.gov Cationic antimicrobial peptides exhibit anti-endotoxin activity by binding directly to the negatively charged LPS molecule. nih.gov This interaction neutralizes the endotoxin, preventing it from inducing a cascade of pro-inflammatory mediators like tumor necrosis factor (TNF). nih.gov

The activity of Esculentin-1a derivatives aligns with this mechanism. Research has demonstrated that in the presence of high, inhibitory concentrations of LPS, Esculentin (B142307) peptides could restore the wound-healing functions of bronchial epithelial cells. nih.gov This indicates an ability to counteract the detrimental effects of LPS, a key characteristic of anti-endotoxin activity. nih.gov By neutralizing endotoxins, these peptides can mitigate the severe inflammatory responses associated with Gram-negative bacterial infections. nih.gov

Modulation of Immune Cell Function (e.g., Chemotaxis, Differentiation)

Beyond their direct antimicrobial effects, Esculentin-1Pc precursor derivatives function as immunomodulators, influencing the behavior of host immune cells. Antimicrobial peptides are known to act as chemokines, recruiting various immune cells to sites of infection. nih.gov This chemotactic activity can attract neutrophils, eosinophils, mast cells, monocytes, and lymphocytes, which are essential for clearing pathogens. nih.gov

Esculentin-1a-derived peptides have been observed to penetrate the plasma membrane of bronchial cells, which facilitates the rapid clearance of intracellular bacteria such as Pseudomonas aeruginosa. nih.gov This ability to enter host cells and act on intracellular pathogens is a significant advantage. The dual capacity of these peptides to kill microbes directly and to modify innate and adaptive immune responses underscores their multifaceted role in host defense. nih.gov

Promotion of Wound Healing and Re-epithelialization

A critical preclinical activity of Esculentin-1Pc derivatives is their ability to promote tissue repair. Re-epithelialization, the process of restoring an intact epidermal barrier, is fundamental to wound healing and relies on the directed migration of keratinocytes. imrpress.com

The frog skin-derived peptide Esculentin-1a(1-21)NH2 has been shown to significantly stimulate the migration of human keratinocytes, a key step in re-epithelialization. nih.gov This peptide was found to be more efficient at promoting migration than the human cathelicidin (B612621) LL-37. nih.gov The mechanism involves the activation of the epidermal growth factor receptor (EGFR) and the STAT3 protein. nih.gov Further studies have confirmed that Esculentin-1a(1-21)NH2 accelerates wound closure in mouse models by increasing collagen deposition and angiogenesis. nih.gov In bronchial epithelium models, Esculentin peptides induced total re-epithelialization of wounded areas, a process involving matrix metalloproteinase-9 (MMP-9), an enzyme crucial for extracellular matrix remodeling during tissue repair. nih.gov

Peptide/VariantObserved Effect on Wound HealingCell Type / ModelKey MechanismReference
Esculentin-1a(1-21)NH2Stimulates cell migrationHuman HaCaT keratinocytesActivation of EGFR and STAT3 protein nih.gov
Esculentin-1a(1-21)NH2Accelerates wound closure, increases collagen and angiogenesisFull-thickness excision model in micePromotion of angiogenesis via PI3K/AKT pathway nih.gov
Esc(1-21) and Esc(1-21)-1cPromotes re-epithelialization of wounded cell monolayerswt-CFBE and F508del-CFBE bronchial epithelial cellsInvolvement of matrix metalloproteinase-9 (MMP-9) nih.gov

Anticancer Activities (In Vitro Models)

Mechanisms of Tumor Cell Cytotoxicity (e.g., Membrane Disruption, Apoptosis Induction)

Anticancer peptides (ACPs) often exert their effects through selective interactions with cancer cell membranes, which differ from those of normal cells. oncotarget.com Many ACPs are cationic and recognize the negatively charged phospholipids, such as phosphatidylserine (B164497), that are more abundant on the outer surface of tumor cells. oncotarget.com

One primary mechanism of cytotoxicity is direct membrane disruption. This process can involve the formation of pores or the complete dissolution of the membrane, leading to rapid cell death. nih.gov This membranolytic activity is characterized by the loss of membrane integrity, exposure of phosphatidylserine on the cell surface, increased membrane permeability, and depolarization of the transmembrane potential. nih.gov Some peptides can also disrupt the mitochondrial membrane potential after entering the cell. nih.gov

A second key mechanism is the induction of apoptosis, or programmed cell death. Some peptides, after traversing the cell membrane, can trigger intracellular apoptotic pathways. For instance, the related compound esculetin (B1671247) has been shown to induce apoptosis in gastric cancer cells by activating the mitochondrial pathway, which involves the release of cytochrome c and the activation of caspase-9 and caspase-3. frontiersin.org This process can also be associated with an increase in the expression of tumor suppressor proteins like p53, p21, and p27, which leads to cell cycle arrest and apoptosis. frontiersin.org

MechanismDescriptionKey EventsReference
Membrane DisruptionDirect physical damage to the cancer cell's plasma and/or mitochondrial membranes.- Phosphatidylserine exposure
  • Increased membrane permeability
  • Depolarization of transmembrane potential
  • Collapse of mitochondrial membrane potential
  • nih.gov, oncotarget.com
    Apoptosis InductionActivation of programmed cell death pathways within the cancer cell.- Activation of mitochondrial pathway
  • Release of cytochrome c
  • Activation of caspases (e.g., caspase-3, caspase-9)
  • Increased expression of p53, p21, p27
  • frontiersin.org

    Inhibition of Tumor Angiogenesis

    Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. nih.gov Some anticancer peptides have been found to possess anti-angiogenic properties, representing another mechanism for inhibiting tumor progression. oncotarget.com The tumor suppressor protein p53, for example, can limit angiogenesis by inhibiting the production of pro-angiogenic factors. nih.gov

    Conversely, research on Esculentin-1a(1-21)NH2 has demonstrated a pro-angiogenic effect in the context of wound healing. nih.gov The study found that this peptide significantly promoted cell migration and proliferation in human umbilical vein vascular endothelial cells (HUVECs) and accelerated wound healing in mice by increasing angiogenesis. nih.gov This activity was mediated through the activation of the PI3K/AKT signaling pathway. nih.gov While this pro-angiogenic quality is beneficial for tissue repair, it highlights the context-dependent nature of the peptide's activity. The available research on this specific esculentin derivative does not support an inhibitory role in tumor angiogenesis; rather, it indicates a promotion of angiogenesis in a wound healing model. nih.gov

    Despite a comprehensive search for scientific literature, no specific studies detailing the effects of the "this compound" on tumor cell cycle and proliferation were found. Research in this area has predominantly focused on the mature esculentin peptides, such as Esculentin-1a and Esculentin-1c, and their derivatives, primarily investigating their antimicrobial properties.

    The broader class of antimicrobial peptides (AMPs), to which esculentins belong, has garnered interest for their potential anticancer activities. The proposed mechanisms often involve the disruption of cancer cell membranes, leading to cell death. However, specific data on how the this compound, the immature form of the peptide, influences the intricate processes of tumor cell division and growth phases remains unavailable in the public domain.

    Consequently, the creation of a detailed article with data tables on the "" focusing on "Effects on Tumor Cell Cycle and Proliferation" is not possible at this time due to the absence of dedicated research on this specific precursor molecule. Further investigation is required in the scientific community to elucidate the potential role of the this compound in cancer cell biology.

    Structure Activity Relationship Sar and Peptide Engineering of Esculentin 1pc Derived Sequences

    Impact of Amino Acid Substitutions on Biological Activity

    The substitution of specific amino acid residues in Esculentin-1 (B1576701) derived peptides has been a pivotal strategy to modulate their biological activity, spectrum, and stability. Research on analogues of the esculentin-1a-derived peptide, Esc(1-21), which is closely related to sequences from the Esculentin-1Pc precursor, has provided significant insights.

    A notable example is the single substitution of Glycine (B1666218) at position 8 with α-aminoisobutyric acid (Aib). This modification in the Esc(1-21) analogue, termed peptide 2, expanded its activity spectrum to include Gram-positive bacteria, particularly Staphylococcus aureus, including multidrug-resistant isolates, against which the parent peptide was poorly effective. consensus.app The introduction of Aib was also shown to increase the peptide's stability. consensus.app Similarly, incorporating three Aib residues at positions 1, 10, and 18 of Esc(1-21) enhanced its activity against several Gram-positive bacterial strains without compromising its efficacy against Gram-negative bacteria. nih.gov

    The following table summarizes the impact of specific amino acid substitutions on the biological activity of Esc(1-21) analogues:

    Original Peptide Analogue Substitution Key Improvement Reference
    Esc(1-21)Peptide 2Gly8 → Aib8Expanded activity against Gram-positive bacteria (e.g., S. aureus) and increased biostability. consensus.app
    Esc(1-21)Aib-Esc(1-21)Aib at positions 1, 10, 18Increased activity against Gram-positive bacteria. nih.gov

    These studies underscore the profound impact that single or multiple amino acid substitutions can have on the therapeutic properties of Esculentin-1Pc derived peptides.

    Role of Charge, Hydrophobicity, and Amphipathicity in Activity

    The antimicrobial efficacy of Esculentin-1Pc derived peptides is governed by a delicate balance of their physicochemical properties, namely net positive charge, hydrophobicity, and amphipathicity. mdpi.comnih.gov

    Net Positive Charge: A cationic nature is a hallmark of many AMPs, facilitating their initial electrostatic attraction to the negatively charged components of microbial membranes. mdpi.com Increasing the net positive charge can enhance this interaction and, consequently, the antimicrobial activity. frontiersin.org However, an excessive increase in charge can also lead to increased toxicity towards host cells.

    Hydrophobicity: The hydrophobic residues of the peptide are crucial for its insertion into and disruption of the bacterial membrane's lipid bilayer. nih.gov Increasing hydrophobicity can improve antimicrobial potency; however, it can also increase hemolytic activity and reduce selectivity. mdpi.com Therefore, an optimal balance is necessary. For instance, studies on designed cationic antimicrobial peptides have shown that those with high hydrophobicity can readily enter zwitterionic mammalian membranes, leading to hemolytic effects. nih.govnih.gov

    Amphipathicity: The spatial arrangement of hydrophilic and hydrophobic residues, which defines the peptide's amphipathicity upon adopting a secondary structure like an α-helix, is critical for its membrane-disrupting activity. nih.gov The amphipathic nature allows the peptide to interact with both the lipid and aqueous environments of the cell membrane, leading to pore formation or membrane destabilization.

    The interplay of these three properties is fundamental to the peptide's ability to selectively target and eliminate microbial pathogens while minimizing damage to host cells.

    Influence of Secondary Structure on Efficacy and Selectivity

    Esculentin-1 family peptides, including those derived from the this compound, are known to adopt an amphipathic α-helical structure in membrane-mimicking environments. nih.govnih.gov This secondary structure is paramount for their biological function.

    The degree of helicity directly influences the peptide's efficacy and selectivity. A well-defined α-helix presents distinct hydrophilic and hydrophobic faces, which is essential for membrane interaction and perturbation. nih.govresearchgate.net Studies have shown that modifications promoting a more stable α-helical conformation can lead to enhanced antimicrobial activity. For example, the incorporation of Aib residues, known helix promoters, into Esc(1-21) resulted in an increased α-helical content and improved activity against Gram-positive bacteria. nih.gov

    Conversely, a reduction in α-helicity can sometimes be beneficial. The introduction of D-amino acids into Esc(1-21) led to a diastereomer with a lower α-helical structure, which correlated with significantly reduced toxicity towards mammalian cells. nih.gov This highlights that modulating the secondary structure is a key strategy for improving the therapeutic index of these peptides. The helicity of these peptides is a critical factor that can be fine-tuned to balance antimicrobial potency and host cell toxicity. nih.gov

    Rational Design and Synthesis of Esculentin-1Pc Analogues and Derivatives

    Building on the understanding of SAR, researchers have rationally designed and synthesized various analogues and derivatives of Esculentin-1 peptides to improve their therapeutic profiles.

    Full-length esculentin (B142307) peptides are relatively long (around 46 amino acids). nih.gov Truncation studies have aimed to identify the minimal active sequence, which can reduce the cost of synthesis and potentially improve pharmacokinetic properties. It has been demonstrated that the N-terminal fragments of esculentin-1a (B1576700) are crucial for its antimicrobial activity. pensoft.net

    For example, the truncated peptides Esc(1-21) and Esc(1-18), corresponding to the first 21 and 18 amino acids of esculentin-1a, have been shown to retain broad-spectrum bactericidal activity. nih.govnih.gov Notably, Esc(1-21) was found to be more potent than Esc(1-18) against E. coli O157:H7, with minimal bactericidal concentrations ranging from 4 to 8 µM for Esc(1-21) compared to 32 to 64 µM for Esc(1-18). nih.govnih.gov

    The following table provides a comparison of the antimicrobial activity of truncated Esculentin-1 peptides:

    Peptide Length (amino acids) Activity against E. coli O157:H7 (MIC) Reference
    Esc(1-21)214-8 µM nih.gov, nih.gov
    Esc(1-18)1832-64 µM nih.gov, nih.gov

    These findings indicate that while shorter fragments can be active, a certain length is necessary to maintain optimal potency.

    To overcome the susceptibility of peptides to proteolytic degradation and to modulate their cytotoxicity, diastereomers have been created by incorporating D-amino acids. The replacement of L-amino acids with their D-enantiomers can render the peptide more resistant to proteases. researchgate.net

    A diastereomer of Esc(1-21), named Esc(1-21)-1c, was synthesized by replacing two L-amino acids with their D-counterparts. nih.gov This modification resulted in a peptide that was significantly less toxic to mammalian cells, more stable in serum, and more effective against Pseudomonas aeruginosa biofilms. nih.govresearchgate.net The reduced toxicity was associated with a lower α-helical content. nih.gov This demonstrates that D-amino acid incorporation is a valuable strategy for enhancing the therapeutic potential of Esculentin-1Pc derived peptides. nih.govresearchgate.net

    Hybrid peptide design involves combining sequences from two or more different peptides to create a new molecule with enhanced or novel properties. A hybrid peptide, named BKR1, was designed based on the amino acid sequences of Esculentin-1a and melittin. pensoft.net This novel 21-amino acid peptide exhibited higher helicity than its parent peptides and displayed bactericidal activity against Gram-negative bacteria with no hemolytic effects. pensoft.net The rationale behind this design was to leverage the potent antimicrobial activity of both parent peptides while potentially mitigating the toxicity associated with melittin. pensoft.net Such chimeric approaches offer a promising avenue for developing novel antimicrobial agents with tailored activities. mdpi.com

    Strategies to Enhance Stability and Bioactivity of Esculentin-1Pc Derived Sequences

    The therapeutic potential of natural peptides like Esculentin-1Pc is often hindered by their limited stability in biological systems. To overcome these challenges, various peptide engineering strategies have been developed to enhance their resistance to degradation and optimize their activity in specific physiological environments. These modifications aim to improve the pharmacokinetic profile and therapeutic efficacy of Esculentin-1Pc-derived sequences.

    Resistance to Proteolytic Degradation

    A primary obstacle in the clinical application of peptide-based therapeutics is their susceptibility to proteolytic enzymes present in biological fluids. Several strategies have been explored to protect Esculentin-1Pc and its analogs from enzymatic degradation, thereby prolonging their half-life and bioavailability.

    One effective approach is the substitution of L-amino acids with their D-enantiomers. Proteases are highly stereospecific and typically recognize and cleave peptide bonds between L-amino acids. The incorporation of D-amino acids at strategic positions can render the peptide less recognizable to these enzymes. For instance, a diastereomer of Esculentin-1a(1-21)NH2, a closely related peptide, demonstrated significantly enhanced stability. After 24 hours of incubation in 10% and 30% fresh human serum, less than 50% of the diastereomer was degraded compared to its all-L-amino acid counterpart. nih.govresearchgate.net This increased resistance is attributed to the altered peptide backbone conformation, which sterically hinders the access of proteases to their cleavage sites.

    Another innovative strategy to bolster proteolytic resistance is the introduction of isopeptide bonds. These are amide linkages formed between the side chain of one amino acid and the backbone of another, rather than the conventional backbone-to-backbone peptide bond. In a study involving analogs of Esc(1-21), the introduction of a single isopeptide bond at specific locations within the peptide sequence resulted in a marked increase in stability in human plasma. This modification constrains the peptide's conformation, making it a poorer substrate for proteases.

    The following table illustrates the enhanced stability of Esc(1-21) analogs containing an isopeptide bond compared to the parent peptide after incubation in fresh human plasma.

    PeptidePercentage of Intact Peptide Remaining after 6 hoursPercentage of Intact Peptide Remaining after 24 hours
    Esc(1-21)30.55%15.59%
    Esc(1-21)ε1273.34%44.95%
    Esc(1-21)ε2065.61%39.64%

    Furthermore, peptide cyclization is a well-established method for improving stability. By linking the N- and C-termini or through side-chain to side-chain cyclization, the conformational flexibility of the peptide is reduced, which can limit the access of proteases to cleavage sites. Esculentin peptides naturally contain a C-terminal disulfide bridge, which contributes to their partial resistance to proteolytic enzymes. nih.gov

    Optimization for Specific Biological Environments (e.g., High Salt Concentrations, pH)

    The bioactivity of antimicrobial peptides can be significantly influenced by the physicochemical conditions of the biological environment, such as ionic strength and pH. Peptide engineering strategies can be employed to optimize the performance of Esculentin-1Pc-derived sequences under these specific conditions.

    High Salt Concentrations:

    Physiological environments, such as body fluids and mucosal surfaces, often contain high concentrations of salts, which can inhibit the activity of many antimicrobial peptides. The cationic nature of these peptides is crucial for their initial electrostatic interaction with the negatively charged bacterial membranes. In high salt conditions, cations from the environment can compete with the peptide, shielding the bacterial surface and weakening this interaction.

    Esculentin(1-21) has demonstrated the ability to retain its antibacterial activity even at high salt concentrations. plos.org This intrinsic salt resistance is a valuable characteristic for therapeutic applications. To further enhance this property in derived sequences, modifications that increase the hydrophobicity of the peptide can be introduced. For example, the replacement of certain amino acid residues with bulky, non-natural amino acids like β-naphthylalanine has been shown to improve the salt resistance of other antimicrobial peptides. These modifications are thought to enhance the peptide's ability to partition into the bacterial membrane, reducing its reliance on initial electrostatic interactions.

    pH Variations:

    The pH of an infection site can vary significantly from physiological pH (around 7.4). For instance, the microenvironment of a bacterial biofilm or an inflamed tissue can be acidic. The activity of some antimicrobial peptides is pH-dependent, often due to the ionization state of acidic or basic amino acid side chains, which can affect the peptide's net charge and its ability to interact with bacterial membranes.

    Studies on Esc(1-21) have shown that it maintains its antimicrobial and antibiofilm activities at both physiological pH (7.5) and a more acidic pH (6.5), although its membrane-perturbing activity is slightly reduced at the lower pH. nih.gov This suggests a degree of pH insensitivity, which is advantageous for its therapeutic potential in various infection contexts.

    The following table summarizes the fold-change in the Minimal Inhibitory Concentration (MIC) of Esc(1-21) at different pH values against a panel of Gram-negative bacteria, demonstrating its retained efficacy in an acidic environment compared to traditional antibiotics.

    BacteriumCompoundMIC Fold-Change at pH 6.5 vs 7.5MIC Fold-Change at pH 5.5 vs 7.5
    A. baumanniiEsc(1-21)24
    Tobramycin≥32≥32
    E. coliEsc(1-21)22
    Tobramycin≥32≥32
    P. aeruginosaEsc(1-21)24
    Tobramycin≥32≥32

    Conversely, research on a linearized version of esculentin-2EM has revealed pH-dependent activity with an alkaline optimum. researchgate.net In this case, an increase in pH from 6 to 8 enhanced the peptide's α-helical structure and its ability to lyse bacterial membranes. researchgate.net This highlights that the influence of pH can be specific to the peptide sequence and its structural characteristics, offering opportunities to tailor esculentin-derived peptides for optimal activity in specific pH environments.

    Advanced Research Methodologies and Computational Approaches

    In Vitro Assay Systems for Mechanistic Studies

    In vitro assays are fundamental for a detailed examination of the biochemical and cellular effects of peptides derived from the Esculentin-1Pc precursor. These systems allow for the systematic study of the peptide's activity under controlled laboratory conditions.

    Cell-based assays are crucial for determining how the peptide affects target cells, such as bacteria or host cells, and for assessing its impact on their viability. bioivt.com A common method employed is the MTT assay, which measures the metabolic activity of cells. In this assay, the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble formazan (B1609692) product by cellular dehydrogenases indicates cell viability. researchgate.net By quantifying the amount of formazan produced, researchers can assess the extent to which a peptide affects cellular proliferation and survival. bioivt.comresearchgate.net These assays provide critical information about the peptide's mechanism of action and its potential for inducing cell death in pathogens. bioivt.com

    Assay TypePrincipleEndpoint MeasuredApplication for Esculentin-1Pc Research
    MTT Assay Enzymatic reduction of MTT by metabolically active cells. researchgate.netColorimetric measurement of formazan production. researchgate.netAssessment of bacterial or cancer cell viability after peptide exposure.
    Cell Proliferation Assay Monitors the rate of cell growth over a specific period. bioivt.comQuantification of cell numbers or DNA synthesis.Determining the peptide's effect on the growth of pathogenic microorganisms.
    Gene Reporter Assay Measures the activation or inhibition of specific cellular pathways using a reporter gene. bioivt.comSignal output (e.g., light, color) from the reporter.Investigating the specific signaling pathways affected by the peptide.

    A primary mechanism of action for many antimicrobial peptides is the disruption of cellular membranes. Membrane permeation assays are therefore essential for investigating this activity. The Sytox Green assay is a widely used method for this purpose. researchgate.netnih.gov Sytox Green is a fluorescent dye that cannot penetrate the intact membranes of living cells. When a peptide, such as a derivative of the this compound, compromises the membrane integrity, the dye enters the cell and binds to intracellular DNA, resulting in a significant increase in fluorescence. nih.gov This change in fluorescence can be measured over time to quantify the extent and rate of membrane permeabilization in a dose-dependent manner. nih.gov Such assays confirm that the peptide's mode of action involves direct interaction with and disruption of the cell membrane. nih.gov

    Another approach is the Parallel Artificial Membrane Permeability Assay (PAMPA), which is a non-cell-based method used to predict passive permeability across biological membranes. sigmaaldrich.commdpi.com This assay measures a compound's ability to diffuse from a donor compartment through an artificial membrane coated with lipids into an acceptor compartment. sigmaaldrich.com

    To understand the cellular response to peptide treatment at the molecular level, researchers employ gene expression analysis and proteomics. Transcriptional analysis, for instance, can reveal how peptides affect the expression of specific genes in target organisms. researchgate.net Studies on related esculentin (B142307) peptides have shown that they can induce the expression of genes involved in stress response and the regulation of biofilm formation in bacteria like Escherichia coli O157:H7. researchgate.net

    Proteomics, the large-scale study of proteins, provides a global view of how a peptide affects the protein complement of a cell. nih.govnih.gov Using techniques like mass spectrometry, researchers can identify and quantify changes in protein abundance following peptide exposure. youtube.commdpi.com This can reveal which cellular pathways and processes are perturbed, offering deeper mechanistic insights. mdpi.com Computational tools are often used to analyze the large datasets generated in proteomics experiments, helping to predict which peptides might be identified from a given proteome after enzymatic digestion. nih.govrcsi.com

    Microscopy provides direct visual evidence of a peptide's effect on cells. Techniques such as scanning electron microscopy (SEM) can be used to observe changes in cell morphology and structure. For example, SEM has been used to support findings that esculentin-related peptides can reduce the formation of bacterial biofilms. researchgate.net By visualizing the treated cells, researchers can directly observe the disruption of the biofilm architecture and damage to individual bacterial cells.

    In Vivo Preclinical Animal Models for Efficacy Evaluation

    While in vitro assays provide valuable mechanistic data, in vivo preclinical animal models are necessary to evaluate a compound's efficacy in a complex, living system. youtube.com These studies are a critical step in predicting how a potential therapeutic might perform in humans. youtube.comnih.gov

    To test the efficacy of peptides derived from this compound, relevant animal disease models must be established and validated. youtube.com An animal disease model is a non-human species that exhibits a disease or condition analogous to a human disease. youtube.com For antimicrobial peptides like Esculentin-1Pc derivatives, which show activity against pathogens such as Pseudomonas aeruginosa, appropriate infection models are utilized. researchgate.netnih.gov

    For example, mouse models of sepsis or pulmonary infection are commonly used to mimic severe human infections caused by this pathogen. nih.gov The establishment of these models involves infecting the animals with a clinical strain of the bacteria to induce the disease state. The validation of the model ensures that it consistently reproduces key aspects of the human disease, allowing for a reliable assessment of the therapeutic agent's effectiveness. nih.gov In such studies, the ability of a peptide like Esculentin(1-21) to prolong the survival of infected animals is a key indicator of its in vivo efficacy. researchgate.netnih.gov The rigor and reproducibility of these animal studies are paramount for the successful translation of preclinical findings. nih.gov

    Model CharacteristicDescriptionRelevance to Esculentin-1Pc Research
    Animal Species Typically mice for infection models. nih.govSmall, well-characterized mammals suitable for studying infection progression.
    Disease Induction Administration of a pathogenic agent, e.g., Pseudomonas aeruginosa. nih.govMimics common human infections like sepsis or pneumonia. nih.gov
    Key Endpoints Survival rate, bacterial load in tissues, inflammatory markers. nih.govMeasures the peptide's ability to control the infection and improve outcomes.
    Validation Ensuring the model consistently replicates features of the human disease. nih.govConfirms the model's suitability for testing the therapeutic potential of the peptide.

    Evaluation of Peptide Efficacy in Combating Infection and Inflammation

    The therapeutic efficacy of peptides derived from the esculentin-1 (B1576701) family, which originates from the this compound, has been rigorously evaluated in various preclinical models of infection and inflammation. These studies provide crucial insights into their potential as antimicrobial and immunomodulatory agents.

    Derivatives of the this compound have demonstrated significant activity against both planktonic (free-living) and biofilm forms of pathogenic bacteria. uniroma1.it For instance, esculentin-1a(1-21)NH2, a 21-amino acid peptide derived from esculentin-1a (B1576700), has shown potent bactericidal activity against Pseudomonas aeruginosa, a notorious opportunistic pathogen, with minimum inhibitory concentrations (MICs) ranging from 4 to 8 µM. uniroma1.it Further studies have explored the efficacy of derivatives like Esc(1-21) and Esc(1-18) against enterohemorrhagic Escherichia coli O157:H7. mdpi.com These peptides exhibited minimal bactericidal concentrations (MBCs) that were often twice the MIC, indicating a potent killing effect. mdpi.com Time-kill assays revealed that Esc(1-21) could achieve a 99% reduction in viable E. coli O157:H7 cells within 30 minutes at four times its MIC. mdpi.com

    Beyond direct antimicrobial action, these peptides have also shown remarkable efficacy in preventing and disrupting biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. mdpi.com At sub-inhibitory concentrations, both Esc(1-21) and Esc(1-18) were found to reduce the formation of E. coli O157:H7 biofilms. mdpi.com

    In the realm of inflammation and tissue repair, esculentin-1a(1-21)NH2 has been identified as a promoter of wound healing. plos.orgnih.gov Studies have shown that this peptide can stimulate the migration of human keratinocytes, a critical process in the re-epithelialization of skin wounds. plos.orgnih.gov This pro-migratory effect was found to be dependent on the activation of the epidermal growth factor receptor (EGFR) and the STAT3 protein. plos.org The dual ability to kill pathogenic microbes and promote tissue repair makes these peptides particularly attractive candidates for treating infected wounds. nih.gov

    Antimicrobial Activity of Esculentin-1 Derivatives

    PeptideTarget OrganismActivity MetricConcentration (µM)Reference
    Esculentin-1a(1-21)NH2Pseudomonas aeruginosaMIC4 - 8 uniroma1.it
    Esc(1-21)Escherichia coli O157:H7MBC4 - 8 mdpi.com
    Esc(1-18)Escherichia coli O157:H7MBC32 - 64 mdpi.com

    Computational Drug Design and Modeling

    Computational approaches have become indispensable in the study and optimization of antimicrobial peptides like those derived from the this compound. These in silico methods offer a rapid and cost-effective means to investigate peptide-target interactions, predict biological activity, and guide the design of new and improved peptide therapeutics.

    Molecular Docking and Dynamics Simulations of Peptide-Target Interactions

    Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of a ligand (in this case, a peptide) to a receptor (such as a bacterial membrane component). While specific docking studies on the full this compound are not extensively documented, research on its active fragments provides valuable insights.

    For example, docking analysis has been employed to understand the interaction between esculentin-1a(1-21)NH2 and its diastereomer, Esc(1-21)-1c, with bacterial lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammation. nih.gov These studies, supported by saturation transfer difference (STD) NMR data, have helped identify the specific amino acid residues responsible for the peptide's binding to LPS micelles. nih.gov Such analyses are crucial for understanding the mechanism of action and for designing peptides with enhanced anti-endotoxin activity. nih.gov

    Molecular dynamics simulations can further refine the understanding of these interactions by modeling the behavior of the peptide-receptor complex over time, providing a more dynamic and realistic view of the binding process.

    Quantitative Structure-Activity Relationship (QSAR) Modeling

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For antimicrobial peptides, QSAR models can be developed to predict antimicrobial potency, selectivity, or other important properties based on physicochemical descriptors of the peptide sequence, such as hydrophobicity, charge, and helical content.

    While specific QSAR models for the this compound have not been detailed in available literature, this methodology holds significant potential for its optimization. By synthesizing and testing a library of this compound analogues with systematic variations in their amino acid sequence, a QSAR model could be constructed. This model could then be used to predict the activity of virtual peptide sequences, thereby guiding the synthesis of novel derivatives with improved therapeutic profiles and reducing the need for extensive experimental screening.

    Virtual Screening for Lead Optimization

    Virtual screening is a computational technique used to search large libraries of small molecules or peptides to identify those that are most likely to bind to a drug target. This approach can be used for the lead optimization of peptides derived from the this compound.

    Starting with the known active sequences from the Esculentin-1 family, virtual screening could be employed in several ways. For instance, a library of virtual peptides, created by systematically mutating the amino acid sequence of a lead peptide, could be screened for improved binding affinity to a specific bacterial target using molecular docking. Alternatively, if a QSAR model is available, it can be used to rapidly screen a large virtual library for peptides with predicted high activity. This process allows researchers to prioritize a smaller number of promising candidates for chemical synthesis and experimental testing, thus accelerating the drug discovery process.

    De Novo Peptide Design and Optimization

    De novo peptide design involves the creation of entirely new peptide sequences with desired properties, often guided by computational methods. This approach can be used to design novel antimicrobial peptides inspired by the structural and functional characteristics of natural peptides like those from the Esculentin-1 family.

    An example of this approach is the design of a novel hybrid antimicrobial peptide, named BKR1, which was created based on the amino acid sequences of esculentin-1a and melittin. pensoft.net The design process involved selecting helical fragments from the parent peptides and making modifications to optimize physicochemical properties such as charge and hydrophobicity. pensoft.net The resulting hybrid peptide exhibited potent bactericidal activity against Gram-negative bacteria with minimal hemolytic effects. pensoft.net This demonstrates how the principles of de novo design can be applied to leverage the beneficial attributes of the this compound's derivatives to create novel and potentially more effective therapeutic agents.

    Furthermore, the incorporation of non-standard amino acids, such as D-amino acids, into esculentin-derived peptides represents another facet of peptide optimization. The diastereomer Esc(1-21)-1c, which contains two D-amino acids, was found to be more resistant to proteolytic degradation and less cytotoxic to eukaryotic cells, while retaining potent antimicrobial activity. researchgate.net This strategy of stereochemical modification can be considered a form of rational design to enhance the drug-like properties of these peptides.

    Evolutionary and Comparative Analysis of Esculentin 1pc Precursor

    Phylogenetic Relationships within the Esculentin (B142307) Family and Other Amphibian Peptides

    The esculentin family of peptides is part of a diverse arsenal (B13267) of antimicrobial peptides found in the skin secretions of frogs, particularly those belonging to the Ranidae family. Phylogenetic analyses of the mature esculentin-1 (B1576701) peptides and their precursors consistently demonstrate close evolutionary relationships among homologs from different species within the Pelophylax genus (formerly Rana).

    For instance, studies have revealed a close genetic affinity between esculentin-1 homologs from various frog species. A notable example is the relationship between Esculentin-1PN, isolated from the dark-spotted frog (Pelophylax nigromaculatus), and Esculentin-1P, from the Fukien gold-striped pond frog (Pelophylax fukienensis). nih.govnih.gov This close clustering within the Pelophylax group suggests a relatively recent divergence and shared ancestry of these peptides. nih.gov

    The broader phylogenetic placement of the esculentin family among other amphibian antimicrobial peptides is complex. Amphibian AMPs are incredibly diverse, and their evolutionary history is characterized by both divergent and convergent evolution. researchgate.net While families like the brevinins, temporins, and ranatuerins are also prevalent in ranid frogs, the evolutionary trajectory of each family appears to be distinct, shaped by the specific ecological niches and pathogen pressures faced by their host species. The signal peptide sequences of the precursors, in particular, have been used to trace deeper evolutionary lineages, with distinct motifs found in major amphibian groups like Neobatrachia, Bombinatoridae, and Pipidae, suggesting ancient origins and subsequent diversification. researchgate.net

    Peptide FamilyRepresentative SpeciesKey Phylogenetic Characteristics
    EsculentinsPelophylax speciesClose homology within the genus, indicating recent diversification.
    BrevininsRana speciesAnother major family in Ranidae, often co-expressed with esculentins.
    TemporinsRana speciesA family of smaller antimicrobial peptides.
    MagaininsXenopus laevisRepresents a distinct lineage of amphibian AMPs from the Pipidae family.

    Conservation and Divergence of Precursor Sequences Across Species

    The precursor of Esculentin-1Pc, like other amphibian AMPs, exhibits a characteristic tripartite structure: an N-terminal signal peptide, an acidic spacer (or pro-peptide), and the C-terminal mature peptide. nih.gov Analysis of homologous esculentin-1 precursor sequences reveals a distinct pattern of conservation and divergence across these domains.

    The signal peptide is the most conserved region of the precursor. This high degree of conservation is likely due to its essential role in guiding the prepropeptide into the endoplasmic reticulum for secretion. The functional constraints on the signal peptide's structure and function limit its evolutionary rate.

    In stark contrast, the acidic spacer and the mature peptide regions are hypervariable. The acidic spacer is thought to play a role in preventing the mature peptide from exerting its antimicrobial activity within the host's cells. Its variability may be linked to co-evolution with the mature peptide it chaperones. The mature peptide itself is under intense selective pressure to diversify, enabling it to target a wide and ever-changing spectrum of pathogens.

    A multiple sequence alignment of Esculentin-1PN from Pelophylax nigromaculatus and its homologs illustrates this pattern. While the signal peptide shows significant identity, the mature peptide region displays considerable variation, with the exception of key structural residues like the cysteine residues that form a disulfide bridge. researchgate.net

    Precursor RegionLevel of ConservationInferred Evolutionary Pressure
    Signal PeptideHighStrong purifying selection to maintain secretory function.
    Acidic Spacer (Pro-peptide)LowDiversifying selection, potentially co-evolving with the mature peptide.
    Mature PeptideLow (except for key structural residues)Strong positive selection for diversification to target a broad range of pathogens.

    Evolutionary Pressure and Adaptation of Host Defense Peptides

    The evolution of host defense peptides like Esculentin-1Pc is primarily driven by a co-evolutionary arms race between the host and its pathogens. researchgate.netnih.gov This dynamic interplay of mutation, selection, and adaptation results in the rapid evolution of these molecules. The high degree of variation observed in the mature peptide region of esculentin precursors is a hallmark of positive or diversifying selection. harvard.edu

    This rapid evolution allows the host to generate a diverse repertoire of antimicrobial peptides, increasing the probability of having an effective defense against newly emerging or evolving pathogens. The selective pressure exerted by different microbial communities in various environments can lead to population-specific differences in the expressed antimicrobial peptide repertoire, even within the same species.

    Furthermore, gene duplication is a significant mechanism in the evolution of amphibian AMPs. harvard.edu Duplication events create new gene copies that are then free to evolve novel functions or specificities, leading to an expansion of the antimicrobial peptide arsenal. This process of gene duplication followed by rapid divergence is a key strategy for adapting to a wide array of microbial threats.

    Comparison with Other Classes of Host Defense Peptides (e.g., Defensins, Cathelicidins, Magainins)

    While sharing the common purpose of host defense, the Esculentin-1Pc precursor and its family exhibit distinct evolutionary and structural characteristics when compared to other major classes of host defense peptides.

    Defensins are a large and ancient family of cationic, cysteine-rich peptides found across vertebrates, invertebrates, and plants. Their precursors have a more varied structure than the typical amphibian AMP precursor. Mammalian defensin (B1577277) precursors, for example, often contain a pro-peptide that keeps the mature peptide in an inactive state. The evolutionary history of defensins is characterized by extensive gene duplication and diversification, leading to different subfamilies with distinct functions and expression patterns.

    Cathelicidins are another important family of mammalian host defense peptides. Their precursors are defined by a conserved N-terminal "cathelin" domain and a highly variable C-terminal mature peptide. researchgate.net Similar to esculentins, the mature cathelicidin (B612621) domain is under strong positive selection for variation. The evolution of cathelicidins has also been shaped by gene duplication, leading to a diverse array of mature peptides with different structures and activities.

    Magainins , discovered in the skin of the African clawed frog Xenopus laevis, represent a different lineage of amphibian AMPs. Their precursors also have a signal peptide, an acidic pro-peptide, and a mature peptide. However, the magainin family is less diverse than the esculentin family in ranid frogs, and their evolutionary dynamics may differ.

    Peptide FamilyTypical Precursor StructurePrimary Mechanism of DiversificationKey Evolutionary Feature
    EsculentinsSignal Peptide - Acidic Spacer - Mature PeptidePositive selection on mature peptide, gene duplication.Hypervariability of the mature peptide region.
    DefensinsVariable, often includes a pro-peptide.Extensive gene duplication and diversification into subfamilies.Ancient origin with broad phylogenetic distribution.
    CathelicidinsConserved Cathelin Domain - Mature PeptidePositive selection on mature peptide, gene duplication.Conserved pro-domain defines the family.
    MagaininsSignal Peptide - Acidic Spacer - Mature PeptideLess diversification compared to esculentins.Represents a distinct amphibian AMP lineage.

    Future Research Directions and Challenges

    Elucidating Undiscovered Biological Functions and Molecular Targets

    While the antimicrobial properties of esculentin-1Pc-derived peptides are well-documented, their full spectrum of biological activities remains to be explored. Initial research has revealed functions beyond direct microbial killing, such as immunomodulatory effects and the ability to promote wound healing by stimulating the migration of keratinocytes. nih.govnih.govplos.org A key future direction is to systematically investigate these and other potential functions, including anti-inflammatory and anticancer activities.

    A significant challenge lies in identifying the precise molecular targets of these peptides. Although it is known that many antimicrobial peptides (AMPs) interact with and disrupt microbial cell membranes, evidence also suggests the existence of specific intracellular targets. nih.gov For instance, derivatives of esculentin-1 (B1576701) have been shown to influence the expression of genes in Escherichia coli that are involved in biofilm formation and stress response. nih.gov Future studies should employ advanced proteomic and genomic approaches to pinpoint these intracellular binding partners and signaling pathways in both microbial and mammalian cells. Understanding these interactions is crucial for predicting off-target effects and optimizing therapeutic efficacy. Research has shown that the peptide-induced migration of keratinocytes involves the activation of the epidermal growth factor receptor (EGFR) and STAT3 protein, providing a foundation for exploring similar receptor-mediated pathways for other biological effects. nih.govplos.org

    Addressing Peptide Instability and Delivery Challenges for In Vivo Applications

    A major obstacle for the systemic use of peptide-based therapeutics is their inherent instability. Peptides are susceptible to degradation by proteases in the body, leading to a short half-life and reduced bioavailability. nih.govresearchgate.net Furthermore, their physicochemical properties can hinder their ability to reach the target site at effective concentrations. nih.gov

    Future research must focus on innovative strategies to enhance the stability of esculentin-1Pc derivatives. One promising approach is the incorporation of non-natural amino acids, such as D-isomers. A diastereomer of an esculentin-1a (B1576700) derivative, Esc(1-21)-1c, demonstrated increased stability in serum while retaining potent antimicrobial activity. nih.gov Other chemical modifications, such as pegylation or hydrocarbon stapling, could also be explored to protect the peptides from enzymatic degradation. nih.gov

    Developing effective delivery systems is equally critical. Novel drug delivery systems (NDDS) are needed to overcome the challenges of peptide administration. researchgate.net Encapsulation of esculentin-derived peptides into biodegradable nanoparticles, such as those made from poly(lactide-co-glycolide) (PLGA), has shown success in animal models. nih.gov This strategy not only protected the peptides but also enabled their sustained release and effective delivery to the lungs for treating Pseudomonas aeruginosa infections. nih.gov Further investigation into other delivery platforms, including hydrogels, liposomes, and cell-penetrating peptides, is warranted to optimize delivery for various types of infections and clinical indications.

    Development of Novel Synthetic Strategies for Scalable Production

    For any peptide to become a viable therapeutic, it must be produced in large quantities in a cost-effective and efficient manner. Traditional chemical peptide synthesis methods can be complex and expensive, particularly for longer peptides like the 46-amino-acid esculentin (B142307). nih.gov

    A key challenge is the development of scalable and economically feasible synthesis protocols. Research into optimizing solid-phase peptide synthesis (SPPS) using novel resins and coupling reagents is ongoing. One study demonstrated the utility of a 1,4-butanediol (B3395766) dimethacrylate cross-linked polystyrene support for synthesizing fragments of esculentin-1. nih.gov However, scaling up from laboratory to industrial production presents significant hurdles in terms of yield, purity, and cost. rtu.lv

    Future directions should include the exploration of alternative production methods. Recombinant DNA technology, using microbial or yeast expression systems, could offer a more cost-effective route for large-scale production. This approach, however, requires overcoming challenges related to peptide folding, purification, and potential toxicity to the host organism. The development of hybrid chemical-enzymatic methods may also provide a path to more efficient and scalable synthesis.

    Investigating Synergistic Effects with Existing Therapeutic Agents

    The increasing prevalence of multidrug-resistant (MDR) bacteria necessitates novel therapeutic strategies, including combination therapies. pensoft.netnih.gov Esculentin-1Pc-derived peptides have shown significant promise in this area, demonstrating synergistic activity when combined with conventional antibiotics.

    Numerous studies have highlighted the potential of these peptides to enhance the efficacy of existing drugs. For example, the peptide Esc(1-21) acts synergistically with colistin (B93849) against MDR Acinetobacter baumannii and with aztreonam (B1666516) against Pseudomonas aeruginosa. nih.govnih.gov Another derivative, Esc(1-21)-1c, showed a synergistic effect with tetracycline, erythromycin, and chloramphenicol (B1208) against P. aeruginosa. nih.gov

    A crucial area for future research is to elucidate the mechanisms underlying this synergy. Evidence suggests that Esc(1-21)-1c increases bacterial susceptibility to antibiotics by down-regulating the expression of the MexAB-OprM efflux pump, which is responsible for extruding drugs from the bacterial cell. nih.gov Further studies are needed to explore if this or other mechanisms, such as membrane permeabilization, are common across different peptide-antibiotic combinations. A systematic investigation of various combinations against a broad panel of clinical isolates is essential to identify the most potent and clinically relevant synergistic pairings. This approach could revitalize the use of older antibiotics that have lost effectiveness due to resistance. pensoft.net

    Peptide DerivativeAntibioticTarget OrganismObserved Effect
    Esc(1-21)ColistinAcinetobacter baumannii (MDR)Synergistic growth inhibition and killing nih.gov
    Esc(1-21)-1cAztreonamPseudomonas aeruginosaSynergistic growth inhibition and killing nih.gov
    LVX/BKR1 (Hybrid)LevofloxacinPseudomonas aeruginosa (resistant)Synergistic activity pensoft.net
    Esc(1-21)-1cTetracyclinePseudomonas aeruginosaSynergistic growth inhibition nih.gov

    Understanding Mechanisms of Microbial Resistance to Esculentin-1Pc Derived Peptides

    A significant advantage of AMPs over traditional antibiotics is their proposed ability to evade the rapid development of microbial resistance. nih.gov Their primary mechanism of action, often involving the physical disruption of the cell membrane, is thought to be more difficult for bacteria to overcome through simple mutations. nih.gov Indeed, studies have shown that P. aeruginosa did not develop resistance to esculentin-derived peptides after repeated exposure, whereas resistance to conventional antibiotics increased significantly. nih.gov

    Despite this, the potential for resistance development cannot be dismissed. Bacteria have evolved sophisticated mechanisms to resist host-defense peptides, including enzymatic degradation, surface charge modification, trapping by extracellular polysaccharides, and active efflux. mdpi.commcmaster.camdpi.com While resistance to esculentin-derived peptides has not been a major issue thus far, it remains a critical area for long-term surveillance and research.

    Future investigations should focus on long-term exposure studies with a wider range of bacterial species to determine if and how resistance might emerge. Understanding the potential genetic and adaptive pathways to resistance will be crucial for designing next-generation peptides that can circumvent these mechanisms. Proactively studying these possibilities will ensure the durability of these peptides as future therapeutics and inform strategies to mitigate resistance before it becomes a clinical problem.

    Exploration of New Precursor-Derived Therapeutic Candidates

    The esculentin-1Pc precursor protein contains a signal peptide, an acidic pro-region, and the mature peptide sequence. While research has predominantly focused on the mature esculentin-1 peptide and its truncated derivatives like Esc(1-21), the therapeutic potential of other regions of the precursor remains largely untapped. nih.gov

    Future research should involve a comprehensive exploration of the entire precursor sequence. It is possible that other cryptic peptides with distinct biological activities are embedded within the pro-region or that different processing of the mature peptide could yield fragments with novel functions. The creation of hybrid peptides, combining sequences from esculentin with other AMPs like melittin, has already shown promise in creating new molecules with enhanced activity. pensoft.net

    Furthermore, modifying existing active sequences, such as Esc(1-21), can lead to candidates with improved therapeutic profiles. The development of the diastereomer Esc(1-21)-1c, which exhibited lower toxicity and higher stability, is a prime example of successful rational design. nih.gov Systematic screening of new fragments from the precursor, coupled with computational modeling and medicinal chemistry approaches, could lead to the discovery of a new generation of therapeutic candidates derived from the esculentin-1Pc blueprint.

    Q & A

    Basic Research Questions

    Q. What experimental methodologies are recommended for structural characterization of Esculentin-1Pc precursor?

    • Methodological Answer : Utilize high-resolution nuclear magnetic resonance (NMR) spectroscopy to analyze peptide folding and tertiary structure, complemented by mass spectrometry for molecular weight validation. Circular dichroism (CD) spectroscopy can further confirm secondary structural elements (e.g., α-helices) under varying pH conditions. For reproducibility, document solvent systems, temperature controls, and calibration standards in line with peer-reviewed protocols .

    Q. How can researchers design in vitro assays to assess this compound’s antimicrobial activity?

    • Methodological Answer : Employ standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-negative and Gram-positive bacterial strains. Include positive controls (e.g., polymyxin B) and negative controls (solvent-only). Optimize peptide concentration ranges based on preliminary toxicity screens (e.g., hemolysis assays using erythrocytes) to ensure specificity .

    Q. What are the best practices for synthesizing this compound with high purity?

    • Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by reverse-phase HPLC purification (>95% purity). Validate purity via analytical HPLC and MALDI-TOF mass spectrometry. Document resin type, coupling reagents, and cleavage conditions to ensure reproducibility .

    Advanced Research Questions

    Q. How can computational modeling elucidate this compound’s interaction with bacterial membranes?

    • Methodological Answer : Apply molecular dynamics (MD) simulations to study peptide-lipid bilayer interactions, focusing on electrostatic and hydrophobic forces. Use tools like GROMACS with force fields (e.g., CHARMM36) parameterized for antimicrobial peptides. Validate models with experimental data from fluorescence anisotropy or surface plasmon resonance (SPR) .

    Q. What strategies resolve contradictions in reported antimicrobial efficacy of this compound across studies?

    • Methodological Answer : Conduct a systematic review comparing variables such as bacterial strain selection, peptide solubility (e.g., use of carriers like DMSO), and assay conditions (pH, temperature). Apply meta-analysis to identify confounding factors (e.g., peptide aggregation) and recommend standardized protocols .

    Q. How can researchers optimize this compound’s stability in physiological environments?

    • Methodological Answer : Perform stability assays in simulated body fluids (e.g., human serum) with HPLC/MS monitoring of degradation products. Modify peptide sequence via site-specific substitutions (e.g., D-amino acids or cyclization) to enhance protease resistance. Validate stability-impacted bioactivity through time-kill assays .

    Data Contradiction Analysis Framework

    Factor Example Variables Resolution Strategy
    Antimicrobial Activity Strain specificity, inoculum size, pHReplicate assays under harmonized conditions
    Structural Stability Solvent choice, temperature, storage durationComparative CD spectroscopy under varied conditions
    Bioactivity Peptide aggregation, carrier interferenceDynamic light scattering (DLS) + activity correlation

    Key Methodological Considerations

    • Experimental Reproducibility : Adhere to guidelines for detailed method documentation, including equipment specifications, reagent sources, and statistical thresholds for significance (e.g., p < 0.05) .
    • Research Question Formulation : Use PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to structure hypotheses and avoid ambiguity .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.